TFMPP has been investigated in scientific research for its serotonergic effects. Studies have shown that it acts as a serotonin releasing agent (SRA), meaning it promotes the release of the neurotransmitter serotonin in the brain []. This property has made it a valuable tool for researchers studying the role of serotonin in various physiological and pathological processes, including:
Research suggests that deficiencies in serotonin signaling contribute to depression and anxiety. Studies using TFMPP in animal models have explored its potential as an antidepressant and anxiolytic drug [, ].
TFMPP has been used to investigate the neurochemical basis of addiction, particularly its role in stimulant dependence. Studies have shown that TFMPP can induce some of the behavioral and neurochemical changes associated with stimulant withdrawal [].
The involvement of serotonin in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease is being actively researched. TFMPP has been used in some studies to understand the role of serotonin in these diseases [, ].
Beyond its role in studying serotonin, TFMPP has been used in other areas of scientific research, including:
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly referred to as trifluoromethylphenylpiperazine, is a chemical compound with the molecular formula . This compound features a piperazine ring substituted with a trifluoromethyl group on a phenyl ring. It is known for its structural similarity to other piperazine derivatives and has been studied for its potential pharmacological effects.
TFMPP acts as a serotonergic agonist, meaning it mimics the effects of the neurotransmitter serotonin by activating its receptors in the brain []. This activation can lead to various psychological effects, potentially explaining its presence in recreational drugs. The exact mechanism of TFMPP's interaction with serotonin receptors is still being investigated [].
1-[3-(Trifluoromethyl)phenyl]piperazine exhibits notable biological activity, particularly in its affinity for serotonin receptors. It mimics serotonin's effects by stimulating physiological activities associated with these receptors, which has implications in mood regulation and potential therapeutic uses . Additionally, it has been identified as an entactogenic drug, promoting the release of serotonin and contributing to psychoactive effects similar to those of MDMA .
The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperazine can be achieved through several methods:
1-[3-(Trifluoromethyl)phenyl]piperazine has several applications:
Interaction studies involving 1-[3-(Trifluoromethyl)phenyl]piperazine have focused on its binding affinity to serotonin receptors. Research indicates that it selectively promotes serotonin release, which can lead to varied physiological responses. Additionally, studies have explored its interactions with other psychoactive substances, assessing how it modifies or enhances their effects .
1-[3-(Trifluoromethyl)phenyl]piperazine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-benzylpiperazine | Piperazine ring with a benzyl group | Primarily used as a stimulant |
1-(4-fluorophenyl)piperazine | Piperazine ring with a para-fluoro phenyl group | Exhibits different receptor selectivity |
1-(3-chlorophenyl)piperazine | Piperazine ring with a chloro-substituted phenyl | Known for its anxiolytic properties |
1-[3-(Trifluoromethyl)phenyl]piperazine stands out due to its trifluoromethyl substitution, which enhances lipophilicity and alters biological activity compared to other piperazine derivatives.
1-[3-(Trifluoromethyl)phenyl]piperazine possesses the molecular formula C₁₁H₁₃F₃N₂ with a molecular weight of 230.2295 grams per mole [1] [3] [6]. This compound belongs to the piperazine chemical class and features a trifluoromethyl group attached to the meta position of a phenyl ring [1] [7]. The exact mass determination reveals a monoisotopic mass of 230.103083 atomic mass units [7].
The compound is registered under the Chemical Abstracts Service Registry Number 15532-75-9 for the free base form [1] [3] [6]. Alternative registry numbers include 16015-69-3 for the hydrochloride salt and 378758-87-3 for the oxalate salt [2] [4]. The European Community number is designated as 239-574-4 [1] [7].
The structural representation of 1-[3-(Trifluoromethyl)phenyl]piperazine can be expressed through various chemical notation systems [1] [6]. The IUPAC Standard InChI Key is KKIMDKMETPPURN-UHFFFAOYSA-N [3] [6] [7]. The simplified molecular-input line-entry system representation is FC(F)(F)C1=CC=CC(=C1)N2CCNCC2 [7] [33].
The complete InChI notation describes the compound as InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 [3] [6]. This comprehensive representation captures the complete connectivity and hydrogen count within the molecular structure.
1-[3-(Trifluoromethyl)phenyl]piperazine exhibits achiral characteristics with no defined stereocenters [28] [33]. The compound demonstrates zero stereogenic centers (0/0) and displays no optical activity [33]. The absence of chiral centers results in a single stereoisomeric form without enantiomeric variants [33].
The stereochemical profile indicates no E/Z geometric isomerism centers within the molecular framework [33]. This structural simplicity eliminates concerns regarding stereoisomeric separation or enantiomeric purity assessments in analytical procedures [36].
1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride appears as a white to off-white crystalline powder [4] [9] [15]. The free base form is typically presented as a solid compound that may appear as crystalline powder or in aggregate solid form [10]. The compound maintains a solid physical state under standard temperature and pressure conditions [9] [15].
The hydrochloride salt demonstrates a characteristic white coloration with slight variations toward off-white depending on purity and storage conditions [4] [15] [16]. The crystalline nature of the salt form contributes to its stability and handling characteristics in laboratory environments [9].
The melting point data varies significantly between the free base and salt forms of 1-[3-(Trifluoromethyl)phenyl]piperazine [9] [12]. The hydrochloride salt exhibits a melting point range of 239-241°C according to literature values [9] [15] [16]. The free base form lacks definitive melting point data in available literature sources [12].
Boiling point determinations for the free base indicate a range of 65-71°C under reduced pressure conditions of 15 millimeters of mercury [12]. Standard atmospheric pressure boiling point data remains unavailable for this compound [11]. The significant difference between salt and free base thermal properties reflects the impact of ionic interactions on phase transition temperatures [9].
The refractive index for the free base compound is reported as 1.5210 [12]. This optical property provides valuable identification parameters for analytical characterization [12]. The refractive index measurement serves as a reliable physical constant for compound verification and purity assessment procedures [12].
Property | Free Base Value | Hydrochloride Salt Value |
---|---|---|
Melting Point (°C) | Not available | 239-241 |
Boiling Point (°C) | 65-71 (15 mmHg) | Not available |
Density (g/mL) | 1.226-1.250 | Not available |
Refractive Index | 1.5210 | Not available |
The solubility characteristics of 1-[3-(Trifluoromethyl)phenyl]piperazine in polar solvents demonstrate significant differences between the free base and hydrochloride salt forms [9] [17]. The hydrochloride salt exhibits very high solubility in water, while the free base shows limited aqueous solubility [17]. Methanol solubility for the hydrochloride salt is freely soluble, with specific solubility data indicating 25 milligrams per milliliter in a methanol and glacial acetic acid mixture (1:1 ratio) [9] [15] [16].
The enhanced solubility of the salt form in polar solvents results from ionic interactions and hydrogen bonding capabilities [17]. Methanol demonstrates particularly favorable dissolution characteristics for separation and analytical procedures involving this compound [17]. The polar solvent compatibility makes the hydrochloride salt form preferred for aqueous-based analytical methods [17].
Solubility behavior in non-polar solvents reveals distinct patterns for 1-[3-(Trifluoromethyl)phenyl]piperazine [17]. The compound demonstrates insolubility in hexane for both free base and salt forms [17]. Diethyl ether solubility is characterized as very slightly soluble for the hydrochloride salt [17].
Chloroform provides moderate solubility for the compound, with the hydrochloride salt being classified as soluble [17]. Acetone solubility is described as slightly soluble for the hydrochloride salt [17]. These solubility patterns reflect the polar nature of the piperazine ring system and the influence of the trifluoromethyl substituent on molecular polarity [17].
The pH-dependent solubility characteristics of 1-[3-(Trifluoromethyl)phenyl]piperazine are influenced by the basic nature of the piperazine nitrogen atoms [19]. The compound exhibits enhanced solubility under acidic conditions due to protonation of the nitrogen centers [19]. Aqueous solubility increases significantly at lower pH values where the compound exists predominantly in protonated forms [19].
The piperazine moiety contains two nitrogen atoms that can undergo protonation, affecting the overall charge distribution and solubility profile [19]. The first protonation occurs preferentially at the nitrogen atom distal to the aromatic ring, followed by protonation of the nitrogen directly attached to the phenyl system [19]. This sequential protonation pattern influences the compound's behavior in pH-controlled analytical systems [19].
Solvent | Free Base Solubility | Hydrochloride Salt Solubility |
---|---|---|
Water | Limited | Very soluble |
Methanol | Fairly soluble | Freely soluble (25 mg/mL) |
Acetone | Slightly soluble | Slightly soluble |
Chloroform | Soluble | Soluble |
Diethyl Ether | Very slightly soluble | Very slightly soluble |
Hexane | Insoluble | Insoluble |
Thermal stability investigations of 1-[3-(Trifluoromethyl)phenyl]piperazine reveal favorable characteristics under standard laboratory conditions [21]. The compound demonstrates stability during storage at refrigerated temperatures, particularly in the hydrochloride salt form [9] [15] [16]. Degradation studies indicate that piperazine derivatives, including trifluoromethyl-substituted variants, exhibit reasonable thermal stability compared to other amine-containing compounds [24].
The presence of the trifluoromethyl group contributes to enhanced thermal stability through electron-withdrawing effects that stabilize the aromatic system . Storage recommendations specify refrigerated conditions to maintain compound integrity over extended periods [9] [15]. The hygroscopic nature of the hydrochloride salt requires controlled humidity environments to prevent moisture-related degradation [9] [15] [16].
Photostability data for 1-[3-(Trifluoromethyl)phenyl]piperazine indicates the compound should be stored in dark conditions to prevent photodegradation [21]. Standard laboratory storage protocols recommend protection from light exposure, particularly for long-term storage applications [9] [15]. The aromatic ring system with electron-withdrawing trifluoromethyl substitution may influence photochemical stability characteristics .
The compound exhibits sensitivity to prolonged light exposure, necessitating amber glass storage containers or dark storage environments [21]. Photodegradation pathways have not been extensively characterized for this specific compound, but general piperazine photochemistry suggests potential oxidative degradation under ultraviolet radiation [21].
Chemical reactivity patterns for 1-[3-(Trifluoromethyl)phenyl]piperazine reflect the electron-donating nature of the piperazine ring and the electron-withdrawing influence of the trifluoromethyl group . The compound demonstrates stability toward most common laboratory reagents under neutral conditions [9]. Basic conditions may lead to enhanced nucleophilicity of the nitrogen centers, while acidic conditions promote protonation and salt formation [17].
The trifluoromethyl substituent imparts increased metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs . Chemical reactivity studies indicate compatibility with standard analytical solvents and reagents used in chromatographic and spectroscopic analyses [17]. The compound exhibits hygroscopic properties in the salt form, requiring moisture control during handling and storage [9] [15] [16].
Conformational analysis of 1-[3-(Trifluoromethyl)phenyl]piperazine reveals distinct preferred spatial arrangements determined through density functional theory calculations [25] [26]. The piperazine ring adopts both chair and twist-boat conformations, with the phenyl substituent occupying either axial or equatorial positions relative to the ring system [30]. Four primary conformations are identified: chair-axial, chair-equatorial, twist boat-axial, and twist boat-equatorial arrangements [30].
Computational studies using the Becke-3-Lee-Yang-Parr functional with 6-311++G(d,p) basis sets demonstrate that the chair conformation represents the most thermodynamically stable arrangement [26]. The preferred orientation involves the phenyl ring positioned equatorially to minimize steric interactions with the piperazine framework [30]. The trifluoromethyl group orientation influences the overall molecular geometry through electronic and steric effects [25] [26].
Energy barrier calculations for rotational transitions in 1-[3-(Trifluoromethyl)phenyl]piperazine indicate moderate barriers to conformational interconversion [25] [26]. Ring-flipping motions of the piperazine moiety exhibit energy barriers typical of six-membered nitrogen heterocycles [30]. The phenyl ring rotation around the carbon-nitrogen bond demonstrates restricted rotation due to partial double-bond character arising from nitrogen lone pair conjugation [29].
Quantum chemical calculations reveal that the energy difference between chair and twist-boat conformations ranges within typical values for substituted piperazines [26]. The trifluoromethyl group contributes to conformational rigidity through electronic effects that influence the preferred molecular geometry [25]. Rotational barriers around the aryl-nitrogen bond are elevated compared to simple alkyl-substituted piperazines due to conjugative interactions [29].
Comprehensive molecular modeling investigations employing density functional theory methods provide detailed insights into the three-dimensional structure of 1-[3-(Trifluoromethyl)phenyl]piperazine [25] [26]. Fourier transform infrared and Raman spectroscopic validation confirms computational predictions regarding vibrational frequencies and molecular geometry [26]. The calculated harmonic frequencies demonstrate excellent agreement with experimental spectroscopic data [26].
Electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, indicating charge transfer characteristics within the molecule [26]. Molecular electrostatic potential mapping demonstrates the electron distribution patterns influenced by the electron-withdrawing trifluoromethyl group [26]. These computational studies provide fundamental understanding of the electronic and structural properties governing the compound's chemical behavior [25] [26].
Corrosive;Irritant